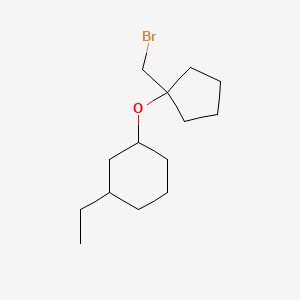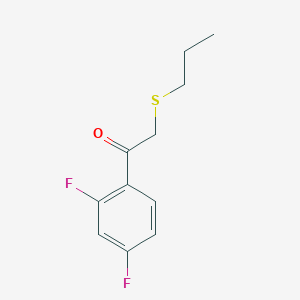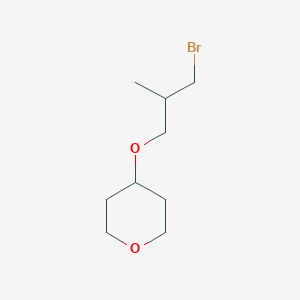
4-(3-Bromo-2-methylpropoxy)tetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a brominated side chain attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-2-methylpropanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .
化学反応の分析
Types of Reactions
4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted tetrahydropyrans.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of hydrocarbons.
科学的研究の応用
4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a different side chain.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Contains a phenoxy group instead of a propoxy group.
2-(Bromomethyl)tetrahydro-2H-pyran: Features a bromomethyl group attached to the tetrahydropyran ring.
Uniqueness
4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .
特性
分子式 |
C9H17BrO2 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
4-(3-bromo-2-methylpropoxy)oxane |
InChI |
InChI=1S/C9H17BrO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
InChIキー |
PRTPTJYEWHRWBY-UHFFFAOYSA-N |
正規SMILES |
CC(COC1CCOCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


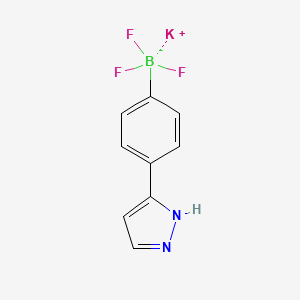
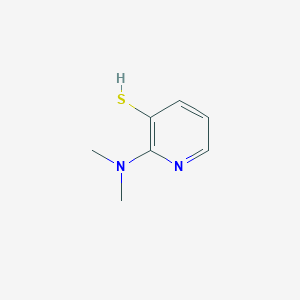
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
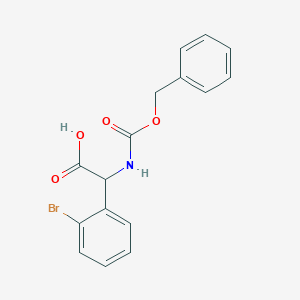
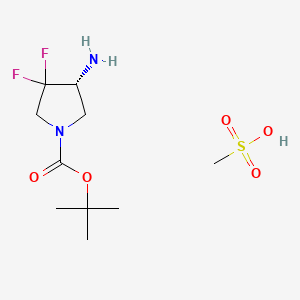
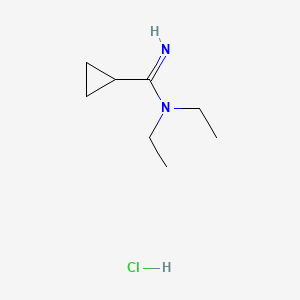

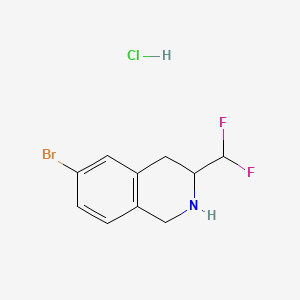
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
